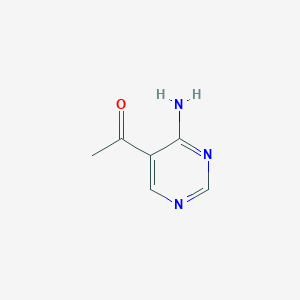

1-(4-Aminopyrimidin-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

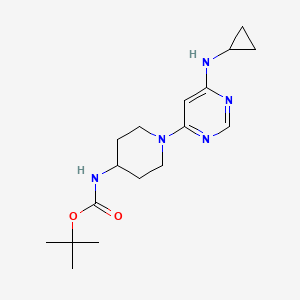

1-(4-Aminopyrimidin-5-yl)ethanone is a chemical compound with the CAS Number: 1211538-70-3. Its molecular weight is 137.14 and its molecular formula is C6H7N3O .

Molecular Structure Analysis

The linear formula of 1-(4-Aminopyrimidin-5-yl)ethanone is C6H7N3O .Physical And Chemical Properties Analysis

1-(4-Aminopyrimidin-5-yl)ethanone is a solid substance. It should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学的研究の応用

Synthesis and Chemical Characterization

- Synthesis of Diheteroaryl Thienothiophene Derivatives : Treatment of specific thienothiophene derivatives with dimethylformamide dimethyl acetal led to the formation of enaminone derivatives, which reacted with amino derivatives to yield bis-pyrimidine, among other derivatives (Mabkhot, Al-Majid, & Alamary, 2011).

Biological Evaluation

- Antimicrobial Activities : Synthesized compounds derived from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone showed excellent antimicrobial activities, highlighting the potential of similar structures for medicinal applications (Sherekar, Padole, & Kakade, 2022).

Antiviral Activity

- Antiviral Compounds Synthesis : The synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their evaluation for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities demonstrated the compound's utility in developing antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Drug Discovery and Development

- Process Development for Antifungal Agents : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involved the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, demonstrating the complex synthetic routes in drug development (Butters et al., 2001).

Molecular Docking and DNA Interaction

- Novel Schiff Base Ligand Synthesis : A study synthesized and characterized a Schiff base ligand derived from 2,6-diaminopyridine and its complexes, investigating their DNA interaction and docking studies to assess potential drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

作用機序

Target of Action

The primary targets of 1-(4-Aminopyrimidin-5-yl)ethanone are currently unknown. This compound is a derivative of pyrimidine, a basic structure found in many important biomolecules

Mode of Action

As a pyrimidine derivative, it may interact with various enzymes, receptors, or other proteins within the cell . The specific interactions and resulting changes depend on the compound’s structure and the nature of its targets.

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . The specific pathways affected by this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 1-(4-Aminopyrimidin-5-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active. For instance, its stability is known to be optimal when stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

特性

IUPAC Name |

1-(4-aminopyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEANCHPYKIXONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopyrimidin-5-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)

![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)